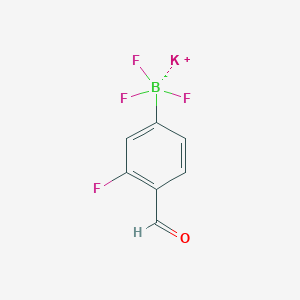

Potassium (3-fluoro-4-formylphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCLBSEPDKFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-71-8 | |

| Record name | Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Potassium (3-fluoro-4-formylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of potassium (3-fluoro-4-formylphenyl)trifluoroborate, a versatile reagent in modern organic chemistry. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of handling, purification, and characterization of this valuable compound. This document is designed to equip researchers with the necessary knowledge to confidently and safely synthesize this key building block for applications in medicinal chemistry and materials science.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as indispensable tools in synthetic organic chemistry, largely due to their enhanced stability compared to their boronic acid counterparts.[1] The tetracoordinate nature of the boron atom in these salts confers remarkable stability towards air and moisture, allowing for easier handling and storage.[1] This stability also prevents common side reactions observed with boronic acids, such as protodeboronation.

This compound, in particular, is a highly valuable building block. The presence of the fluoro, formyl, and trifluoroborate functional groups on a phenyl ring offers multiple avenues for further chemical transformations. The trifluoroborate moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The formyl group can be readily transformed into a variety of other functionalities, and the fluorine atom can influence the electronic properties and metabolic stability of target molecules in drug discovery programs.

The Synthetic Strategy: From Boronic Acid to Trifluoroborate

The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1] This straightforward conversion is typically high-yielding and proceeds under mild conditions.

The reaction mechanism involves the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂. This process is driven by the formation of the stable tetracoordinate borate species.

Visualizing the Synthesis Workflow

Sources

A Comprehensive Technical Guide to Potassium (3-fluoro-4-formylphenyl)trifluoroborate: A Versatile Reagent for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the limitations associated with their predecessors, such as boronic acids and esters.[1][2] These crystalline solids are renowned for their exceptional stability to air and moisture, a quality that simplifies handling and ensures stoichiometric precision.[3] This guide focuses on a particularly valuable member of this family: Potassium (3-fluoro-4-formylphenyl)trifluoroborate, a multifunctional building block with significant potential in pharmaceutical and materials science research. Its unique substitution pattern—a fluorine atom and a formyl group on the phenyl ring—provides distinct electronic and steric properties, making it a highly sought-after reagent for creating complex molecular architectures.[2]

Core Properties and Identification

A thorough understanding of a reagent's fundamental properties is critical for its effective application. Below is a summary of the key identifiers and physical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1451390-71-8 | [2] |

| Molecular Formula | C₇H₄BF₄KO | [2] |

| Molecular Weight | 230.01 g/mol | [2] |

| Physical Form | Solid | - |

| Storage Temperature | 2-8°C, under inert atmosphere | - |

| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N | [2] |

The tetracoordinate boron center in this compound renders it less susceptible to protodeboronation and oxidation compared to the corresponding boronic acid, contributing to its remarkable stability.[2]

Synthesis and Stability

The synthesis of potassium aryltrifluoroborates is generally a straightforward and high-yielding process, which has contributed to their widespread adoption. The most common method involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4]

General Synthesis Protocol:

A typical synthesis involves dissolving the parent boronic acid, (3-fluoro-4-formylphenyl)boronic acid, in a suitable solvent like methanol, followed by the addition of a saturated aqueous solution of KHF₂.[3] The resulting potassium trifluoroborate salt precipitates from the solution and can be isolated by filtration, washed, and dried.[3]

This method is highly efficient and avoids the need for isolating potentially unstable organoboron intermediates.[5] The resulting crystalline solid is indefinitely stable under ambient conditions, a significant advantage for long-term storage and use in high-throughput screening applications.

Reactivity and Mechanism in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of C-C bond formation in modern organic synthesis.

The "Slow Release" Mechanism

A key aspect of the reactivity of organotrifluoroborates is their role as a stable precursor, or "protected form," of the more reactive boronic acid.[3] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[6] This boronic acid is the species that actively participates in the catalytic cycle.[3]

This "slow release" mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction. This minimizes common side reactions such as protodeboronation and oxidative homocoupling of the boronic acid, which often plague reactions where the boronic acid is added directly.[6]

The rate of hydrolysis can be influenced by the electronic properties of the substituents on the phenyl ring.[6] For aryltrifluoroborates like the subject of this guide, which bear electron-withdrawing groups, the hydrolysis can be slower, ensuring a well-controlled release of the active species.[6]

The Catalytic Cycle

The Suzuki-Miyaura catalytic cycle, when using an organotrifluoroborate, can be visualized as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide, R¹-X).

-

Hydrolysis: Concurrently, the potassium organotrifluoroborate (R²-BF₃K) hydrolyzes to the boronic acid (R²-B(OH)₂).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is adapted from established methodologies for similar substrates.[4][7]

Materials and Reagents:

-

This compound (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Buchwald ligand (e.g., RuPhos) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene and Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(OAc)₂] and the phosphine ligand (RuPhos).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed. Based on data for closely related compounds like potassium 4-formylphenyltrifluoroborate, the following hazards are noted:[8][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

Precautionary Measures:

-

P261: Avoid breathing dust.[9]

-

P280: Wear protective gloves, eye protection, and face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[9] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Conclusion and Future Outlook

This compound stands out as a robust and highly useful building block for synthetic chemists. Its inherent stability, coupled with its predictable reactivity in the powerful Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for the construction of complex biaryl structures. The presence of both a fluorine atom and a formyl group offers orthogonal handles for subsequent synthetic transformations, further expanding its utility in drug discovery and materials science. As the demand for efficient and reliable synthetic methods continues to grow, the importance of well-behaved reagents like this organotrifluoroborate will undoubtedly increase, paving the way for new innovations in chemical synthesis.

References

-

Organotrifluoroborate Salts. Chem-Station Int. Ed.[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

PubChem. Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

-

Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Luciana, M. M. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Wang, G. (2010). Method for preparing potassium trifluoroborate series compounds. Semantic Scholar. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | 1451390-71-8 | Benchchem [benchchem.com]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. Method for preparing potassium trifluoroborate series compounds | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium 4-formylphenyltrifluoroborate | C7H5BF3KO | CID 23697319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Spectroscopic data of Potassium (3-fluoro-4-formylphenyl)trifluoroborate.

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium (3-fluoro-4-formylphenyl)trifluoroborate

Introduction: The Structural Significance and Analytical Imperative

This compound is a versatile organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry. As a member of the potassium organotrifluoroborate family, it offers enhanced stability over its boronic acid counterpart, demonstrating greater resistance to protodeboronation and oxidation.[1] This stability makes it a reliable and bench-stable reagent, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction for the formation of complex biaryl structures.[1][2]

The presence of three distinct functional groups—a trifluoroborate moiety, a fluorine atom, and a formyl group—on the phenyl ring makes this compound a valuable building block for creating complex molecules.[1] However, this structural complexity necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule.

This technical guide offers a comprehensive exploration of the spectroscopic data for this compound. As a senior application scientist, the goal is not merely to present data but to provide a validated framework for its acquisition and interpretation, grounded in established scientific principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting detailed protocols, data interpretation, and the underlying causality for these experimental choices.

Molecular Structure

The structural arrangement of the functional groups is key to understanding its reactivity and spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organoboron compounds, providing detailed information about the connectivity and chemical environment of atoms.[3] For this specific molecule, analysis of four different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete characterization.[1][2]

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality NMR spectra for potassium organotrifluoroborates.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for potassium salts due to its excellent solubilizing power for polar compounds.[4][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is preferable to avoid background signals from the borosilicate glass of standard tubes.[6]

-

-

Instrument Parameters (300 or 400 MHz Spectrometer):

-

¹H NMR: Utilize a standard single-pulse experiment with a 45° pulse angle and an acquisition time of 3-4 seconds.[2] Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[2]

-

¹³C NMR: Employ a proton-decoupled pulse sequence. Reference the spectrum to the central peak of the DMSO-d₆ multiplet (δ ≈ 39.5 ppm).[2] The carbon attached to the boron may appear as a very broad signal or be unobserved due to quadrupolar relaxation effects.[4][7]

-

¹⁹F NMR: Record the spectrum with proton decoupling. Use an external reference standard, such as trifluoroacetic acid (CF₃CO₂H) or trichlorofluoromethane (CFCl₃).[2][8] The chemical shifts cover a wide range, so a broad spectral width is necessary.[8]

-

¹¹B NMR: Use a quartz NMR tube for optimal results.[6] A specific pulse sequence may be required to obtain better resolution.[2][4] Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0.0 ppm).[3][9] Apply a line-broadening factor of 10-50 Hz during processing to improve the signal-to-noise ratio of the typically broad boron signals.[3]

-

NMR Analysis Workflow

Caption: General workflow for multi-nuclear NMR analysis of the title compound.

Spectroscopic Data Interpretation

The following table summarizes the expected NMR data based on the structure and published data for analogous potassium aryltrifluoroborates.[2][4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.9 - 10.1 | s | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | m | Aromatic protons (Ar-H) | |

| ~7.6 - 7.8 | m | Aromatic protons (Ar-H) | |

| ¹³C | >190 | s | Aldehyde carbon (C=O) |

| ~120 - 160 | m | Aromatic carbons (C-H, C-F, C-CHO) | |

| (Broad/Not observed) | br s | Aromatic carbon attached to boron (C-B) | |

| ¹⁹F | ~ -110 to -120 | m | Aromatic fluorine (Ar-F) |

| ~ -130 to -140 | q (J ≈ 40-50 Hz) | Trifluoroborate group (-BF₃) | |

| ¹¹B | ~ -1.0 to -3.0 | q (J ≈ 40-50 Hz) | Trifluoroborate group (-BF₃) |

Discussion of NMR Spectra:

-

¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (7.6-8.0 ppm) and a distinct singlet for the aldehyde proton downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group. The complex splitting patterns in the aromatic region arise from proton-proton and proton-fluorine couplings.

-

¹³C NMR: The key signal is the aldehyde carbonyl carbon, which appears significantly downfield (>190 ppm). The aromatic carbons will appear in the 120-160 ppm range. As is common for organotrifluoroborates, the signal for the carbon directly bonded to the boron atom is often severely broadened due to the quadrupolar nature of the ¹¹B nucleus, and may not be observable.[4][7]

-

¹⁹F NMR: Two distinct signals are anticipated. One corresponds to the single fluorine atom on the aromatic ring. The other, typically a quartet, arises from the three equivalent fluorine atoms of the -BF₃ group.[4] This quartet splitting is due to coupling with the ¹¹B nucleus (spin = 3/2).[4] The chemical shifts for organotrifluoroborates generally fall in the -129 to -141 ppm range.[4]

-

¹¹B NMR: The tetracoordinate boron in an RBF₃K salt is highly shielded compared to tricoordinate boronic acids.[9] This results in an upfield chemical shift, typically between -1 and -3 ppm.[7] The signal should appear as a 1:1:1:1 quartet due to coupling with the three attached fluorine atoms (¹⁹F, spin = 1/2). Observing this characteristic quartet is strong evidence for the formation of the trifluoroborate salt.[2][4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, serving as an excellent tool for qualitative analysis and reaction monitoring.[10]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dry this compound sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Spectroscopic Data Interpretation

The IR spectrum provides a "chemical fingerprint" based on the vibrational frequencies of the molecule's bonds.[10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2900 - 2800, ~2800 - 2700 | C-H Stretch | Aldehydic C-H (often two bands) |

| ~1710 - 1690 | C=O Stretch | Aldehyde carbonyl |

| ~1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1250 - 1150 | C-F Stretch | Aromatic C-F bond |

| ~1100 - 950 | B-F Stretch | Trifluoroborate group |

Discussion of IR Spectrum: The most diagnostic peak in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The presence of sharp peaks in the 2700-2900 cm⁻¹ region, corresponding to the aldehydic C-H stretch, further confirms this functional group. Strong, broad bands in the 950-1100 cm⁻¹ region are indicative of the B-F stretching vibrations within the trifluoroborate anion.[12] Additional bands for aromatic C=C and C-H stretches, as well as the C-F stretch, complete the characteristic fingerprint of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[13]

Experimental Protocol: HRMS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for polar, pre-charged salts like potassium organotrifluoroborates.[13] Operation in the negative ion mode is required to detect the trifluoroborate anion.[13][14]

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-50 µM) of the sample in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in negative ion mode. Accurate mass determination below 300 amu can be challenging due to a lack of common reference standards in this range for negative mode.[13] Using internal standards like sodium alkyl sulfates can yield accuracies within 5 ppm.[13]

-

Spectroscopic Data Interpretation

The mass spectrum will not show the parent mass of the entire salt. Instead, it will show the mass of the anionic component.

| Expected Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [(3-fluoro-4-formylphenyl)trifluoroborate]⁻ | [C₇H₄BF₄O]⁻ | 191.0291 |

Discussion of Mass Spectrum: In negative mode ESI-MS, the primary species observed will be the anion [C₇H₄BF₄O]⁻. The experimental determination of its mass-to-charge ratio with high resolution (typically to four decimal places) allows for the unambiguous confirmation of the elemental composition. An experimental mass measurement that matches the calculated exact mass of 191.0291 within a narrow error margin (e.g., < 5 ppm) provides definitive evidence for the presence of the correct molecule.

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, detailing the precise arrangement and electronic environment of the atoms. FT-IR spectroscopy offers rapid confirmation of the essential functional groups, while high-resolution mass spectrometry validates the elemental composition with high precision.

For researchers, scientists, and drug development professionals, this integrated analytical approach is non-negotiable. It establishes a self-validating system that ensures the identity, purity, and stability of this key synthetic building block, thereby upholding the integrity of subsequent synthetic transformations and the development of novel chemical entities.

References

-

D'hooghe, M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available from: [Link].

-

Petraccone, V., et al. (2021). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. Available from: [Link].

-

Petraccone, V., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal. Available from: [Link].

-

D'hooghe, M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available from: [Link].

-

Boebel, T. A., & Hartwig, J. F. (2008). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 10(20), 4581–4584. Available from: [Link].

-

Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Available from: [Link].

-

National Center for Biotechnology Information. Potassium 4-formylphenyltrifluoroborate. PubChem Compound Summary for CID 23697319. Available from: [Link].

-

Kim, H., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available from: [Link].

-

Lloyd-Jones, G. C., et al. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 137(49), 15514–15525. Available from: [Link].

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available from: [Link].

-

Şaş, E. B. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892. Available from: [Link].

-

DeGraw, S. M., & Paudler, W. W. (2002). Accurate Mass Determination of Organotrifluoroborates. Molecular Interventions, 2(4), 228-230. Available from: [Link].

-

American Chemical Society. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. Available from: [Link].

-

Frohn, H. J., & Franke, H. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2535-2541. Available from: [Link].

-

Bardin, V. V., et al. (2012). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. Available from: [Link].

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available from: [Link].

-

University of Sheffield. Boron NMR. Available from: [Link].

-

Scilit. Accurate mass determination of organotrifluoroborates. Available from: [Link].

-

Ghaffari, B., et al. (2012). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available from: [Link].

-

SpectraBase. Potassium phenyltrifluoroborate - Optional[¹⁹F NMR]. Available from: [Link].

-

University of Ottawa. ¹⁹F NMR Reference Standards. Available from: [Link].

-

ResearchGate. Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Available from: [Link].

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link].

-

Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(21), 7727-7736. Available from: [Link].

-

van der Maas, L., et al. (2023). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 57(1), 263–275. Available from: [Link].

-

Jastrzębski, W., et al. (2011). Infrared spectroscopy of different phosphates structures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722-727. Available from: [Link].

-

SpectraBase. POTASSIUM-TRANS-1-DEC-1-ENYL-TRIFLUOROBORATE - Optional[¹⁹F NMR]. Available from: [Link].

-

SpectraBase. POTASSIUM-3-PHENYLPROPYLTRIFLUOROBORATE - Optional[¹⁹F NMR]. Available from: [Link].

-

SpectraBase. Potassium 3-nitrophenyltrifluoroborate - Optional[¹¹B NMR]. Available from: [Link].

Sources

- 1. This compound | 1451390-71-8 | Benchchem [benchchem.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. Boron NMR [chem.ch.huji.ac.il]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

Technical Guide: Stability, Handling, and Application of Potassium (3-fluoro-4-formylphenyl)trifluoroborate

Executive Summary

Potassium (3-fluoro-4-formylphenyl)trifluoroborate has emerged as a highly valuable and versatile building block in modern synthetic chemistry, particularly for drug discovery and development professionals. As a member of the potassium organotrifluoroborate class of reagents, its primary advantage lies in its exceptional stability compared to corresponding boronic acids.[1][2] These salts are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without special precautions.[3][4][5] This stability is conferred by the tetracoordinate boron center, which mitigates common degradation pathways such as protodeboronation and oxidation.[6][7] Paradoxically, the controlled hydrolysis of the trifluoroborate to its corresponding boronic acid is a prerequisite for its most common application, the Suzuki-Miyaura cross-coupling reaction, where it functions as a "slow release" source of the active transmetalating species.[1][8] This guide provides an in-depth analysis of the compound's stability profile, detailed protocols for safe handling and storage, and a practical methodology for its application in cross-coupling reactions.

Foundational Chemical Properties

Structure and Rationale for Stability

The enhanced stability of this compound over its boronic acid analogue is rooted in its structure. The boron atom is tetracoordinate, forming a stable anionic complex with three fluorine atoms and one aryl carbon. This configuration shields the carbon-boron bond from premature cleavage and degradation, a common issue with trivalent organoboron species.[6][7] While robust, the salt is designed for reactivity; under specific, typically basic conditions, it undergoes hydrolysis to generate the catalytically active boronic acid required for cross-coupling reactions.[8][9]

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 1451390-71-8 | [10] |

| Molecular Formula | C₇H₄BF₄KO | [10] |

| Molecular Weight | 222.01 g/mol | N/A |

| Appearance | Solid | [10] |

| IUPAC Name | potassium trifluoro(3-fluoro-4-formylphenyl)borate(1-) | [10] |

| InChI Key | LUCCLBSEPDKFNG-UHFFFAOYSA-N | [10] |

Stability Profile: A Mechanistic Perspective

Hydrolytic Stability: The Key to Reactivity

The primary pathway for the degradation—or more accurately, activation—of potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[1][8] This process is fundamental to their use in palladium-catalyzed cross-coupling, as the boronic acid is the active species that participates in the transmetalation step of the catalytic cycle.[1] The rate of this hydrolysis is highly dependent on the reaction environment.

Under neutral or acidic conditions, the compound exhibits considerable stability.[1] However, the basic conditions typically employed in Suzuki-Miyaura reactions are designed to promote this hydrolysis.[1][8] The utility of the trifluoroborate salt lies in its ability to act as a stable reservoir, slowly releasing the boronic acid into the reaction. This "slow release" mechanism is crucial as it keeps the instantaneous concentration of the often-unstable boronic acid low, thereby minimizing common side reactions like oxidative homocoupling and protodeboronation.[8][9]

The rate of hydrolysis can vary dramatically based on the electronic and steric properties of the substituents on the aryl ring.[8] For some aryltrifluoroborates, efficient hydrolysis paradoxically requires acid catalysis, ensuring their stability and slow release profile under the basic conditions of the Suzuki-Miyaura reaction.[8][9]

Thermal Stability

Incompatibilities

The primary incompatibility is with conditions that promote uncontrolled or premature hydrolysis. While generally stable to air and moisture, prolonged exposure to humid environments should be avoided to prevent gradual degradation.[1] Strong oxidizing agents should also be considered incompatible.[11] During synthesis of organotrifluoroborates using potassium hydrogen difluoride (KHF₂), it is noted that the slow release of HF in the presence of water can etch standard glassware over time.[4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the reagent and ensure user safety.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[12]

-

Body Protection: A standard laboratory coat.[12]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Facilities should be equipped with an eyewash station and a safety shower.[12]

Storage Recommendations

For optimal long-term stability, this compound should be stored according to the following guidelines:

-

Container: Keep in a tightly sealed container to prevent moisture ingress.[1][13]

-

Environment: Store in a cool, dry, and well-ventilated place.[1][13]

-

Temperature: Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere for maximum shelf life.[10]

Spill and Disposal Procedures

In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[12] Avoid generating dust.[12] Dispose of the material in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] Its stability and slow-release characteristics make it an excellent alternative to boronic acids, especially in complex syntheses.[5][7]

The "Slow Release" Mechanism

The trifluoroborate salt (ArBF₃K) is not directly active in the catalytic cycle. It exists in equilibrium with the corresponding boronic acid (ArB(OH)₂), a process facilitated by the base in the reaction mixture. The boronic acid is then consumed in the palladium catalytic cycle. This workflow ensures a low steady-state concentration of the boronic acid, enhancing reaction efficiency and minimizing byproducts.

Caption: The "Slow Release" mechanism in Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound and may require optimization for specific substrates.[1][14]

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4–10 mol%).[1]

-

Solvent and Base Addition: Add a suitable solvent system (e.g., a 10:1 mixture of toluene/H₂O or THF/H₂O) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 equiv.).[1][6][15]

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80–100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] The crude product is then purified by an appropriate method, such as column chromatography on silica gel.[1]

Stability Assessment Protocol

To quantitatively assess the stability of this compound under specific conditions (e.g., different pH, solvent systems, or temperatures), a hydrolysis rate study can be performed.

Experimental Workflow for Hydrolysis Rate Study

This workflow outlines the key steps for monitoring the conversion of the trifluoroborate salt to its corresponding boronic acid.

Caption: Workflow for conducting a hydrolysis stability study.

Step-by-Step Procedure

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF).[1]

-

Reaction Medium: In a reaction vessel equipped with a stirrer and temperature control, add the chosen solvent system (e.g., THF/H₂O) and any additives (e.g., a base like Cs₂CO₃).[1] Bring the mixture to the desired experimental temperature.

-

Initiation: Initiate the experiment by adding a known volume of the trifluoroborate stock solution to the reaction medium at t=0.[1]

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis in the aliquots to stop the reaction. This can be achieved by rapid cooling or by neutralizing the base with a dilute acid.[1]

-

Analysis: Analyze the quenched samples using ¹⁹F NMR or ¹¹B NMR spectroscopy to determine the ratio of the trifluoroborate salt to the hydrolyzed boronic acid. An internal standard can be used for accurate quantification.

-

Data Processing: Plot the concentration of the remaining this compound versus time to determine the rate of hydrolysis under the tested conditions.

Conclusion

This compound is a robust, reliable, and highly effective reagent for organic synthesis. Its superior air and moisture stability simplifies handling and storage, while its function as a "slow release" precursor for boronic acid in Suzuki-Miyaura reactions offers significant advantages in controlling reactivity and minimizing byproducts. By understanding its stability profile and adhering to the handling and application protocols outlined in this guide, researchers and drug development professionals can effectively leverage this powerful tool to construct complex molecular architectures with greater efficiency and reproducibility.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1451390-71-8 | Benchchem [benchchem.com]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. This compound | 1451390-71-8 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Potassium (3-fluoro-4-formylphenyl)trifluoroborate molecular weight and formula.

An In-Depth Technical Guide to Potassium (3-fluoro-4-formylphenyl)trifluoroborate for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic reasoning and practical insights essential for its successful implementation in the laboratory.

Introduction: A Superior Reagent for Modern Cross-Coupling

This compound is a highly valuable organoboron compound that has gained significant traction in synthetic chemistry. It belongs to the class of potassium organotrifluoroborates (RBF₃K), which serve as robust and versatile alternatives to their boronic acid counterparts.[1] For decades, boronic acids were the workhorses of Suzuki-Miyaura cross-coupling, but their inherent instability, propensity for protodeboronation, and challenging purification often complicated synthetic routes.

The advent of organotrifluoroborate salts marked a significant advancement. Their tetracoordinate boron center renders them exceptionally stable, making them indefinitely stable to air and moisture and easy to handle.[2][3][4] This stability is not a barrier to reactivity; under the appropriate catalytic conditions, they serve as excellent precursors that slowly release the reactive trivalent boron species in situ, facilitating controlled and efficient cross-coupling.[3][5]

The title compound is particularly noteworthy due to its bifunctional nature. The trifluoroborate moiety acts as the reactive handle for palladium-catalyzed cross-coupling, while the ortho-fluoro and para-formyl groups on the phenyl ring provide unique electronic properties and a secondary site for subsequent chemical transformations. This makes it a powerful building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BF₄KO | |

| Molecular Weight | 230.01 g/mol | |

| CAS Number | 1451390-71-8 | |

| IUPAC Name | potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |

| Appearance | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Structural Representation

The structure combines a stable trifluoroborate anion with a potassium cation. The phenyl ring is substituted with an electron-withdrawing formyl group and a moderately electron-withdrawing fluorine atom.

Caption: 2D structure of the trifluoroborate anion.

Synthesis and Quality Control

Synthetic Pathway

Potassium organotrifluoroborates are most commonly and conveniently prepared from their corresponding boronic acids. The synthesis involves the reaction of the boronic acid with an excess of potassium hydrogen fluoride (KHF₂) in a suitable solvent system like methanol/water. This straightforward and high-yielding conversion is a key advantage of this class of reagents.

Caption: General workflow for synthesizing potassium organotrifluoroborates.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methods for organotrifluoroborate synthesis.[6]

-

Preparation: In a suitable flask, dissolve 3-fluoro-4-formylphenylboronic acid (1.0 equiv) in methanol.

-

Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv). Cool the boronic acid solution to 0-5°C using an ice bath.

-

Reaction: Add the KHF₂ solution dropwise to the stirred boronic acid solution. A thick white precipitate will typically form.

-

Equilibration: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and inorganic salts.

-

Drying: Dry the resulting white crystalline solid under high vacuum to yield the final product.

Analytical Characterization (Self-Validating System)

Rigorous characterization is essential to confirm the identity and purity of the synthesized reagent.

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used for complete structural confirmation. The ¹⁹F NMR will show characteristic signals for the fluorine atom on the phenyl ring and the three equivalent fluorine atoms on the boron. The ¹¹B NMR will show a characteristic signal for a tetracoordinate boron atom.[1]

-

Mass Spectrometry: Confirms the molecular weight of the anion.[1]

-

Elemental Analysis: Validates the elemental composition (C, H) of the compound.[1]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.

The Catalytic Cycle: A Mechanistic Overview

The stability of the trifluoroborate requires specific conditions to initiate the catalytic cycle. The reaction typically requires a base (e.g., K₂CO₃, Cs₂CO₃) and often water as a co-solvent. The base is believed to facilitate the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ, which is the active species in the transmetalation step.

Sources

- 1. This compound | 1451390-71-8 | Benchchem [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide on the Preparation of 3-Fluoro-4-formylphenylboronic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When coupled with the synthetic versatility of the boronic acid functional group, a powerful molecular building block emerges. 3-Fluoro-4-formylphenylboronic acid stands as a testament to this synergy, offering a trifecta of functionalities: a fluorinated aromatic ring, a reactive aldehyde for diverse chemical transformations, and a boronic acid moiety for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical exploration of the synthesis of a key precursor to this invaluable compound, tailored for the discerning chemist in the pharmaceutical and life sciences sectors.

Retrosynthetic Blueprint: A Logic-Driven Approach to Precursor Selection

A robust and efficient synthesis begins with a well-conceived retrosynthetic analysis. For 3-fluoro-4-formylphenylboronic acid, the most logical disconnection points to the late-stage introduction of the boronic acid functionality. This strategy is synthetically advantageous as it avoids carrying the potentially sensitive boronic acid group through multiple reaction steps. The precursor of choice is therefore a di-substituted benzene ring bearing a fluorine atom, a formyl group, and a handle for the borylation reaction—typically a halogen. Among the possible halogenated precursors, 4-bromo-2-fluorobenzaldehyde emerges as the optimal starting material due to its commercial availability and predictable reactivity in modern cross-coupling reactions.

Figure 1: Retrosynthetic disconnection of 3-fluoro-4-formylphenylboronic acid to its 4-bromo-2-fluorobenzaldehyde precursor.

The Heart of the Synthesis: The Miyaura Borylation Reaction

The conversion of an aryl halide to an arylboronic acid or its ester is most effectively achieved through the palladium-catalyzed Miyaura borylation reaction.[1][2] This powerful transformation utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install the boronate ester group. The resulting pinacol ester is a stable, crystalline solid that is often amenable to purification by standard techniques and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.

Unveiling the Catalytic Cycle: A Mechanistic Perspective

A nuanced understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

Figure 2: The catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzaldehyde to form a Pd(II) intermediate.

-

Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, typically a mild one like potassium acetate (KOAc), which is thought to activate the diboron reagent.

-

Reductive Elimination: The desired arylboronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A Validated Experimental Protocol for Precursor Synthesis

This protocol details the synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the pinacol ester precursor.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Bromo-2-fluorobenzaldehyde | 203.02 | 10.0 g | 49.25 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 13.7 g | 53.98 | 1.1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 1.08 g | 1.48 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 14.5 g | 147.75 | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | 200 mL | - | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure pinacol ester.

The Final Transformation: Hydrolysis to the Boronic Acid

While the pinacol ester is a versatile intermediate in its own right, many applications require the free boronic acid. The hydrolysis of the pinacol ester is a straightforward process.[3][4][5]

Protocol for Hydrolysis:

-

Dissolution: Dissolve the purified 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in a mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add a catalytic amount of a strong acid, such as 2 M hydrochloric acid, and stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the hydrolysis by TLC until the starting material is consumed.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-fluoro-4-formylphenylboronic acid, often as a white solid.

Quality Assurance and Control: Essential Analytical Techniques

Rigorous characterization is non-negotiable in the synthesis of pharmaceutical intermediates. The following techniques are essential for verifying the identity and purity of the final product:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the molecule.

-

¹⁹F NMR Spectroscopy: To verify the presence and chemical environment of the fluorine atom.

-

¹¹B NMR Spectroscopy: To confirm the formation of the boronic acid.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling: A Culture of Precaution

The synthesis of 3-fluoro-4-formylphenylboronic acid involves the use of hazardous materials that necessitate strict adherence to safety protocols.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.[6][7][8] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

Phosphine Ligands: Many phosphine ligands are air- and moisture-sensitive and can be toxic.[9] They should be handled under an inert atmosphere.

-

Solvents: Anhydrous solvents are often flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.

-

Boronic Acids: While generally of low toxicity, boronic acids can be irritants.[10] Avoid inhalation of dust and skin contact.

Conclusion: Empowering Discovery through Synthetic Excellence

The synthesis of 3-fluoro-4-formylphenylboronic acid and its precursors is a well-defined and reproducible process that provides access to a highly valuable building block for drug discovery. The Miyaura borylation of 4-bromo-2-fluorobenzaldehyde is a robust and scalable method for this purpose. By understanding the underlying reaction mechanisms, adhering to validated protocols, and maintaining a steadfast commitment to safety and quality control, researchers can confidently produce this key intermediate, thereby accelerating the development of the next generation of therapeutics.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 6. honrel.com [honrel.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CAS 248270-25-9 | 3-Fluoro-4-formylphenylboronic acid - Synblock [synblock.com]

Physical and chemical properties of fluorinated aryltrifluoroborates.

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Aryltrifluoroborates

Introduction: A Paradigm Shift in Organoboron Chemistry

For decades, organoboron compounds, particularly boronic acids and their esters, have been indispensable tools in modern organic synthesis. Their utility, however, has often been tempered by inherent limitations, including sensitivity to air and moisture, and a propensity for decomposition, which can complicate handling, storage, and stoichiometric control in reactions. The emergence of potassium organotrifluoroborates, specifically fluorinated aryltrifluoroborates, represents a significant advancement, offering a class of reagents that combines the synthetic versatility of traditional organoboranes with exceptional stability.[1][2][3][4][5]

These compounds are not merely alternatives; they are superior in many aspects. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture, permitting indefinite storage under ambient conditions.[6] This stability arises from the tetracoordinate nature of the boron atom, which, when bonded to three strongly electronegative fluorine atoms, is less susceptible to common degradation pathways like protodeboronation.[1] This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of fluorinated aryltrifluoroborates, offering field-proven insights for researchers, chemists, and professionals in drug development.

Synthesis: Forging Stability and Purity

The robust nature of aryltrifluoroborates begins with their synthesis. The most reliable and widely adopted method involves the conversion of a corresponding arylboronic acid using potassium hydrogen fluoride (KHF₂).[1][6][7] This transformation is typically rapid and high-yielding, often resulting in the precipitation of the desired salt, which simplifies purification.

The true elegance of their preparation lies in one-pot procedures that bypass the often-problematic isolation of boronic acid intermediates.[6][7] These methods, starting from more readily available precursors like arenes or aryl halides, involve an initial borylation step followed by in-situ treatment with KHF₂. This approach is not only more efficient but also expands the accessibility to a wider range of functionalized aryltrifluoroborates.[6][7]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol describes a standard, reliable method for preparing potassium aryltrifluoroborates.

-

Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol (approx. 4 mL per gram of boronic acid).

-

Fluoride Addition: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is prepared and added slowly to the stirring methanolic solution of the boronic acid.

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate typically forms immediately upon addition.

-

Stirring: The resulting slurry is stirred vigorously for 30-60 minutes at room temperature to ensure complete conversion.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing & Drying: The filter cake is washed sequentially with cold methanol and diethyl ether to remove any unreacted starting material and impurities, then dried under vacuum to yield the pure product.[1]

Core Physical Properties: The Foundation of Versatility

The utility of fluorinated aryltrifluoroborates is fundamentally linked to their distinct physical properties, which set them apart from other organoboron reagents.

Structure, Stability, and Handling

Aryltrifluoroborates are typically crystalline solids that are non-hygroscopic and stable in the presence of air and moisture.[2][4] This allows them to be handled on the benchtop without the need for stringent inert atmosphere techniques and stored for extended periods without degradation.[6] The boron center is tetracoordinate and anionic, rendering the molecule non-Lewis acidic and stable to many oxidative conditions.[8] Thermally, they are also exceptionally robust; for example, potassium trifluoromethyltrifluoroborate is stable up to 300 °C.[6][9]

| Property | Description | Significance |

| Physical State | Crystalline, free-flowing solids. | Easy to handle, weigh, and dispense accurately. |

| Air & Moisture Stability | Generally stable; can be stored indefinitely at room temperature.[1][6] | Eliminates the need for gloveboxes or Schlenk techniques for storage and handling. |

| Thermal Stability | High decomposition temperatures (e.g., >300 °C).[6][9] | Allows for reactions to be conducted at elevated temperatures without reagent degradation. |

| Boron Geometry | Tetracoordinate, sp³ hybridized. | Confers stability by satisfying the octet rule for boron; non-Lewis acidic. |

| Bonding | B-F bond length in BF₄⁻ is ~143 pm, longer than in BF₃ (~130 pm).[10] | The longer, single-bond character in the R-BF₃⁻ anion contributes to its kinetic stability. |

The Nuances of Hydrolytic Stability

While generally stable, the hydrolysis of aryltrifluoroborates to their corresponding boronic acids is a critical, and often requisite, step for their participation in catalytic reactions like the Suzuki-Miyaura coupling.[8][9][11] The rate of this hydrolysis is not uniform and is highly dependent on the reaction environment and the electronic properties of the aryl substituent.

-

pH Dependence: Hydrolysis is generally promoted under the basic conditions common to cross-coupling reactions.[9] However, a fascinating "acid-base paradox" exists for some electron-deficient aryltrifluoroborates, which hydrolyze more efficiently under acidic conditions, making them exceptionally stable and slow-releasing under basic catalytic conditions.[11]

-

Substituent Effects: Electron-withdrawing groups on the aryl ring, particularly endocyclic nitrogens in heteroaryl systems, significantly enhance hydrolytic stability under physiological (near-neutral pH) conditions.[12] This is a crucial consideration for applications in medicinal chemistry and PET imaging.

Experimental Protocol: Monitoring Hydrolytic Stability by ¹⁹F NMR

This protocol allows for the quantitative assessment of an aryltrifluoroborate's stability under specific pH and solvent conditions.

-

Sample Preparation: Prepare a solution of the potassium aryltrifluoroborate (e.g., 5-10 mg) in a buffered aqueous solution (e.g., PBS at pH 7.4) containing a known concentration of an internal standard (e.g., sodium fluoride). D₂O can be used as a lock solvent.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum at time zero (t=0) at a constant temperature (e.g., 37 °C).

-

Time-Course Monitoring: Continue to acquire ¹⁹F NMR spectra at regular time intervals (e.g., every hour).

-

Data Analysis: The rate of hydrolysis is determined by monitoring the decrease in the integral of the signal corresponding to the aryltrifluoroborate (-BF₃⁻) and the corresponding increase in the signal for free fluoride ion (F⁻), relative to the constant integral of the internal standard.[12]

Chemical Reactivity: A Gateway to Molecular Complexity

Fluorinated aryltrifluoroborates are best understood as highly stable, convenient precursors to boronic acids, unmasked in situ to participate in a wide array of chemical transformations.[8][3]

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of aryltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][13][14][15] Their superior stability and ease of handling make them ideal partners, particularly in complex molecule synthesis and high-throughput screening where consistency is paramount.

The reaction proceeds via a well-established catalytic cycle. Critically, the aryltrifluoroborate first undergoes slow hydrolysis to generate the active arylboronic acid, which then enters the catalytic cycle via transmetalation to the palladium center.[11][16] This "slow-release" mechanism can be advantageous, maintaining a low, steady concentration of the active boronic acid, which minimizes undesired side reactions like protodeboronation and oxidative homocoupling.[11]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., RuPhos; 4 mol%), the aryl chloride (1.0 eq), the potassium aryltrifluoroborate (1.5 eq), and the base (e.g., K₂CO₃; 3.0 eq).

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 toluene/H₂O).[13]

-

Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or GC/MS.

-

Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[13][15]

Fluorination and Radiofluorination: Applications in Drug Discovery and PET Imaging

The direct conversion of aryltrifluoroborates into fluoroarenes is a reaction of immense importance, as the introduction of fluorine can profoundly alter the metabolic stability and pharmacokinetic properties of drug candidates.[17][18] This transformation can be achieved using various transition-metal-mediated methods.[19][20][21]

Perhaps the most cutting-edge application is in the field of Positron Emission Tomography (PET) imaging. Aryl boronic esters can serve as "captors" for aqueous [¹⁸F]-fluoride, allowing for the rapid, one-step radiolabeling of complex biomolecules under mild, aqueous conditions.[22][23][24][25] The resulting [¹⁸F]-aryltrifluoroborate is often highly stable in vivo, preventing the release of free [¹⁸F]-fluoride which would otherwise accumulate in bone tissue and obscure the image.[22][24][26] This methodology overcomes a major hurdle in PET tracer development, which traditionally requires multi-step syntheses in organic solvents that are incompatible with sensitive biomolecules like peptides and antibodies.[23][26]

Conclusion

Potassium fluorinated aryltrifluoroborates are far more than just stable alternatives to boronic acids; they are a distinct class of reagents with a unique profile of stability, reactivity, and utility.[2][5] Their ease of synthesis and handling, coupled with their predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, has cemented their role as essential tools for organic chemists. Furthermore, their burgeoning applications in late-stage fluorination and aqueous radiolabeling for PET imaging highlight their immense potential to accelerate innovation in drug discovery and molecular imaging. As research continues to expand their synthetic repertoire, aryltrifluoroborates are poised to play an even greater role in addressing the challenges of modern chemical science.

References

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]

-

Ting, R., et al. (2008). in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice. Journal of the American Chemical Society, 130(36), 12045–12055. [Link]

-

Ting, R., et al. (2005). Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular 18F-Labeling. Journal of the American Chemical Society, 127(38), 13094–13095. [Link]

-

Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Request PDF on ResearchGate. [Link]

-

Mkhalid, I. A., et al. (2009). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 11(9), 1963–1966. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Tredwell, M., et al. (2014). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 16(24), 6298–6301. [Link]

-

Ting, R., et al. (2008). In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Journal of the American Chemical Society, 130(36), 12045–12055. [Link]

-

Gouveia, F. L., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 74(12), 4641–4644. [Link]

-

Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Synfacts, 9(12), 1325. [Link]

-

Dubbaka, S. R., et al. (2015). Synthesis of Aryl Fluorides from Potassium Aryltrifluoroborates and Selectfluor® Mediated by Iron(III) Chloride. Synthesis, 47(06), 854–860. [Link]

-

Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Liu, Z., et al. (2015). Designing kinetically stable aryltrifluoroborates as 18F-capture agents for PET imaging. Journal of Physical Organic Chemistry, 28(3), 210–214. [Link]

-

Ting, R., et al. (2005). Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular 18F-labeling. Journal of the American Chemical Society, 127(38), 13094–13095. [Link]

-

Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 5(11), 1067–1085. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5394–5398. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-